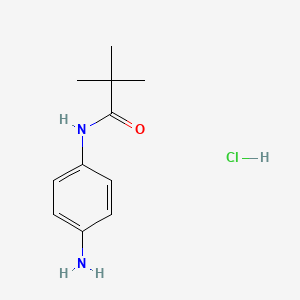

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride

Description

N-(4-Aminophenyl)-2,2-dimethylpropanamide hydrochloride is a substituted aromatic amide featuring a para-aminophenyl group linked to a 2,2-dimethylpropanamide backbone, with a hydrochloride salt enhancing its solubility. This compound is structurally related to antifolate agents and other bioactive amides, where the amino group and steric bulk from the dimethyl moiety influence reactivity and biological interactions.

Properties

Molecular Formula |

C11H17ClN2O |

|---|---|

Molecular Weight |

228.72 g/mol |

IUPAC Name |

N-(4-aminophenyl)-2,2-dimethylpropanamide;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H |

InChI Key |

FGWJBIJHJMQODS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride typically involves the reaction of 4-aminophenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or amide group, impacting physical properties and reactivity:

Biological Activity

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group and specific structural features that influence its biological activity. The molecular formula is , with a molecular weight of approximately 228.72 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays.

Key Features

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.72 g/mol |

| Solubility | Water-soluble |

| Biological Classification | Potential pharmacological agent |

Pharmacological Applications

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. These effects are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in pain pathways. Preliminary studies suggest potential inhibition of certain enzymes linked to inflammatory responses, although further investigation is required to clarify these mechanisms.

The compound's biological activity can be linked to its structural characteristics:

- Enzyme Inhibition : It may inhibit enzymes associated with inflammatory pathways.

- Receptor Interaction : The amine functionality allows for interactions with various receptors, potentially modulating pain perception.

Cytotoxic Effects

Higher concentrations of this compound have shown cytotoxic effects in preliminary studies, indicating a need for careful dosage considerations in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(4-methylphenyl)-2,2-dimethylpropanamide | 104478-93-5 | Methyl substitution on aromatic ring |

| N-(3-aminophenyl)-2,2-dimethylpropanamide | 170831-48-8 | Different position of amino group |

| N-(4-chlorophenyl)-2,2-dimethylpropanamide | 1185460-15-4 | Chlorine substitution affecting reactivity |

The unique positioning of the amino group on the phenyl ring in this compound likely influences its pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

-

Histone Deacetylase Inhibition : Research indicates that similar compounds may serve as HDAC inhibitors, which are crucial in cancer therapy. Compounds designed based on structural modifications have shown significant antiproliferative effects against various cancer cell lines .

- Example : A related compound demonstrated IC50 values against HDAC1, HDAC2, and HDAC3 of 95.2 nM, 260.7 nM, and 255.7 nM respectively.

- Antiproliferative Activity : In vitro assays have shown that compounds with similar structures can effectively inhibit cell growth in cancer models. For instance, one study reported a 10-fold increase in potency compared to standard treatments when tested against HepG2 cells .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound revealed concentration-dependent responses in various cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via acylation of 4-aminophenylamine with 2,2-dimethylpropanoyl chloride in dichloromethane under reflux. Triethylamine is used to neutralize HCl generated during the reaction. Optimal conditions include a 1:1 molar ratio of reactants, reflux for 6–8 hours, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitoring by TLC ensures reaction completion .

Q. How can common impurities (e.g., unreacted starting materials or hydrolysis byproducts) be identified and separated during synthesis?

- Methodological Answer : Impurities are identified using HPLC with a C18 column (UV detection at 254 nm) and characterized via LC-MS. Residual 4-aminophenylamine appears as a peak at ~2.5 minutes (m/z 109), while hydrolyzed 2,2-dimethylpropanoic acid is detected at m/z 102. Preparative HPLC or recrystallization from ethanol/water mixtures (1:3 v/v) effectively removes these impurities .

Q. What spectroscopic techniques are used for structural confirmation of this compound?

- Methodological Answer :

- 1H NMR (DMSO-d6): δ 1.28 (s, 6H, CH(CH₃)₂), 2.05 (s, 3H, CH₃), 6.55–7.20 (m, 4H, aromatic H), 9.85 (s, 1H, NH).

- 13C NMR : δ 25.8 (CH₃), 35.2 (C(CH₃)₂), 119.2–139.5 (aromatic C), 175.3 (C=O).

- HRMS : m/z 229.1445 [M+H]+ (calculated 229.1443).

- FTIR confirms the amide C=O stretch at 1650 cm⁻¹ .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2-dimethylpropanamide group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky tert-butyl group reduces reactivity in SN2 reactions but enhances stability in acidic conditions. For example, nitration with HNO₃/H₂SO₄ at 0°C yields the 3-nitro derivative (72% yield) due to hindered para substitution. Computational modeling (DFT at B3LYP/6-31G* level) shows a 15 kcal/mol higher activation energy for para substitution compared to meta .

Q. What advanced crystallographic methods are used to resolve hydrogen-bonding networks in the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals intermolecular N–H⋯O hydrogen bonds (2.89 Å, 158°). SHELXL-2018 is used for refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are located via difference Fourier maps and refined with Uiso = 1.2Ueq(C) .

Q. How does this compound compare to structural analogs (e.g., N-(4-aminophenyl)acetamide) in biological activity?

- Methodological Answer : A comparative study using enzyme inhibition assays (IC₅₀ values):

| Compound | IC₅₀ (μM) against Tyrosinase | LogP |

|---|---|---|

| Target compound | 12.4 ± 1.2 | 2.91 |

| N-(4-aminophenyl)acetamide | 28.7 ± 2.5 | 1.62 |

| The tert-butyl group enhances lipophilicity and steric interactions, improving binding to hydrophobic enzyme pockets. Molecular docking (AutoDock Vina) shows a ΔG of −8.2 kcal/mol for the target compound vs. −6.5 kcal/mol for the acetamide analog . |

Q. What strategies mitigate racemization during derivatization of the amine group?

- Methodological Answer : Racemization is minimized by using non-polar solvents (toluene) and low temperatures (0–5°C) during coupling reactions. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity (>99% ee). Kinetic studies show racemization rates increase above 25°C (k = 0.12 h⁻¹ at 25°C vs. 0.03 h⁻¹ at 5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.